2-Nitrophenol
Overview
Description
2-Nitrophenol, also known as ortho-nitrophenol, is an organic compound with the molecular formula C6H5NO3. It is one of the three isomeric forms of nitrophenol, the others being 3-nitrophenol (meta-nitrophenol) and 4-nitrophenol (para-nitrophenol). This compound is characterized by a nitro group (-NO2) and a hydroxyl group (-OH) attached to adjacent carbon atoms on a benzene ring. This compound appears as a yellow solid and is known for its acidic properties, being more acidic than phenol itself .
Mechanism of Action
- Role : It uncouples oxidative phosphorylation by disrupting the proton gradient across the inner mitochondrial membrane. This means it interferes with the normal coupling of electron transport and ATP synthesis, leading to energy dissipation as heat rather than ATP production .
- Resulting Changes : The disrupted proton gradient prevents ATP synthesis, leading to increased oxygen consumption and heat production. Essentially, energy that would have been used for ATP production is now lost as heat .
- Downstream Effects : Increased oxygen consumption, elevated metabolic rate, and thermogenesis. However, this uncoupling can be dangerous, as excessive heat production can lead to hyperthermia and cell damage .
- Impact on Bioavailability : Its lipophilicity allows it to cross cell membranes easily, contributing to its rapid distribution and effects .
- Clinical Implications : Although no longer used clinically due to toxicity, its mechanism remains under investigation for treating obesity and non-alcoholic fatty liver disease .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
2-Nitrophenol can interact with various enzymes, proteins, and other biomoleculesIt is known that nitrophenols are more acidic than phenol itself , which could influence its interactions with other biomolecules.
Molecular Mechanism
It is known that nitrophenols can be prepared by nitration of aniline followed by replacement of the amino group via its diazonium derivative . This suggests that this compound might exert its effects at the molecular level through similar reactions.
Temporal Effects in Laboratory Settings
It is known that nitrophenols are poisonous and can contaminate the soil near former explosives or fabric factories and military plants .
Dosage Effects in Animal Models
It is known that nitrophenols are poisonous and can cause symptoms such as headache, drowsiness, nausea, and cyanosis upon inhalation or ingestion .
Metabolic Pathways
It is known that nitrophenols can be prepared by nitration of aniline followed by replacement of the amino group via its diazonium derivative . This suggests that this compound might be involved in similar metabolic pathways.
Transport and Distribution
It is known that nitrophenols are water-insoluble , which could influence their transport and distribution within cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrophenol can be synthesized through the nitration of phenol. The process involves the reaction of phenol with concentrated nitric acid under controlled temperature conditions. The reaction is exothermic and typically requires an ice bath to maintain the temperature between 45-50°C. The phenol is added slowly to the nitric acid solution to ensure thorough mixing and to control the reaction rate .
Industrial Production Methods: In industrial settings, this compound can be produced by heating 2-chloronitrobenzene in an 8.5% sodium hydroxide solution at 170°C for several hours. This method yields a high purity product and is efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrophenol undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: Although less common, this compound can be oxidized under specific conditions to form quinones.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Reduction: 2-Aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinones.
Scientific Research Applications
2-Nitrophenol has diverse applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and microbial degradation.
Medicine: this compound derivatives are explored for their potential pharmacological properties.
Industry: It is employed in the production of rubber chemicals, wood preservatives, and photographic chemicals.
Comparison with Similar Compounds
2-Nitrophenol is one of the three isomeric forms of nitrophenol. The other two are:
3-Nitrophenol (meta-nitrophenol): The nitro group is positioned at the meta position relative to the hydroxyl group.
4-Nitrophenol (para-nitrophenol): The nitro group is positioned at the para position relative to the hydroxyl group.
Uniqueness of this compound: this compound’s unique positioning of the nitro and hydroxyl groups allows for specific interactions and reactivity that are distinct from its isomers. Its higher acidity and specific reduction pathways make it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUPABOKLQSFBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
Record name | 2-NITROPHENOL | |
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Related CAS |
824-39-5 (hydrochloride salt) | |
Record name | 2-Nitrophenol | |
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DSSTOX Substance ID |
DTXSID1021790 | |
Record name | 2-Nitrophenol | |
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Molecular Weight |
139.11 g/mol | |
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Physical Description |
2-nitrophenol is a yellow solid. Sinks in and mixes slowly with water. (USCG, 1999), Other Solid, Light yellow solid with a peculiar aromatic smell;, YELLOW CRYSTALS. | |
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Boiling Point |
417 to 421 °F at 760 mmHg (Decomposes) (NTP, 1992), 216 °C | |
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Flash Point |
108 °C c.c. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Freely soluble in ... carbon disulfide, alkali hydroxides; slightly soluble in cold water, Very soluble in alcohol, ether, acetone, chlorine, In water, 2100 mg/L at 20 °C; 10,800 mg/L at 100 °C, In water, 2.5X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.21 (poor) | |
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Density |
1.49 at 68 °F (USCG, 1999) - Denser than water; will sink, Density: 1.2942 g/cu cm at 40 °C, 1.49 g/cm³ | |
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Vapor Pressure |
1 mmHg at 120.7 °F (NTP, 1992), 0.11 [mmHg], Vapor pressure = 1 mm Hg at 49.3 °C, 0.113 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.015 | |
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Mechanism of Action |
Nitrophenols interfere with normal metabolism by uncoupling oxidative phosphorylation. For the mononitrophenols, the order of severity of effects is 4->3-> 2-nitrophenol. | |
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Color/Form |
Light yellow needles or prisms, MONOCLINIC, Yellow needles from alcohol | |
CAS No. |
88-75-5 | |
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Melting Point |
113 to 115 °F (NTP, 1992), 44-45 °C, 45-46 °C | |
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Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 2-Nitrophenol?
A1: this compound has the molecular formula C6H5NO3 and a molecular weight of 139.11 g/mol. Its UV-Vis spectrum exhibits a broad absorption band in the near-UV/blue region with a peak absorption at 345 nm. [] This characteristic absorption is attributed to the presence of the nitro group and influences its photochemical behavior in the atmosphere.
Q2: How does the presence of the nitro group in this compound influence its UV-Vis absorption spectrum?
A2: The nitro group is a strong chromophore, meaning it significantly affects the molecule's ability to absorb light. Compared to phenol, the introduction of the nitro group in this compound causes a red shift and intensification of the absorption band. This shift is due to the nitro group's electron-withdrawing nature, which alters the energy levels of the molecule's molecular orbitals involved in electronic transitions. []
Q3: What is the significance of the intramolecular hydrogen bond in this compound?
A3: The intramolecular hydrogen bond between the hydroxyl (-OH) and nitro (-NO2) groups in this compound plays a crucial role in its photodynamics. This interaction facilitates fast internal conversion, a process where the excited molecule returns to its ground electronic state without emitting light. This phenomenon is evidenced by the observation of slow, statistically distributed hydrogen fragments upon 243 nm photodissociation of this compound, contrasting with the fast hydrogen atoms observed for phenol, which lacks the intramolecular hydrogen bond. []
Q4: What are the major atmospheric removal processes for this compound?
A4: Photolysis is the dominant gas-phase removal process for this compound in the atmosphere. [] Studies have shown that this compound photolysis leads to the formation of HONO and OH radicals, which are important atmospheric oxidants. [, ]
Q5: How does the pH of the environment affect the absorption of light by this compound?
A5: The absorption of light by this compound is significantly impacted by pH, particularly in the context of atmospheric aerosols. In its deprotonated form (nitrophenolate), observed at higher pH values, the absorption spectrum shifts dramatically. For example, the solar power absorbed by aqueous 2,4-dinitrophenol at pH 5.5 is three times higher than at pH 3.5. This difference highlights the importance of considering pH when evaluating the photochemical behavior of nitrophenols in the atmosphere. []
Q6: How does the adsorption of this compound onto different aerosol substrates impact its light absorption?
A6: Adsorption onto different aerosol substrates significantly alters the UV-vis absorption spectrum of this compound. When adsorbed onto mineral and chloride aerosol substrates, a red-shifted absorption band (450-650 nm) is observed, consistent with the formation of 2-nitrophenolate. This form absorbs twice as much solar power per molecule compared to gaseous, aqueous, or organic aerosol-bound this compound. []
Q7: What is the significance of HONO formation from the photolysis of nitrophenols like this compound?
A7: The photolysis of nitrophenols like this compound represents a previously unreported source of HONO in the atmosphere. [] HONO is a significant precursor to OH radicals, which drive atmospheric oxidation processes. This finding has implications for atmospheric modeling and understanding the formation of tropospheric ozone and other secondary pollutants.
Q8: How significant is the formation of Secondary Organic Aerosol (SOA) from this compound photolysis?
A8: Studies have demonstrated that the photolysis of this compound leads to significant SOA formation. [] This process is influenced by factors such as NOx concentration and the presence of OH radical scavengers. Understanding SOA formation from nitrophenol photolysis is crucial as SOA impacts air quality, climate, and human health.
Q9: How does the presence of this compound impact the photolysis rates of other important atmospheric species?
A9: The absorption of near-UV radiation by nitrophenols like this compound can indirectly affect the photolysis rates of other atmospheric species by competing for available photons. Research has shown that this compound absorption can lower the photolysis rates of ozone (O3) and nitrogen dioxide (NO2). [] This interaction highlights the complex interplay of photochemical processes in the atmosphere.
Q10: How is the biodegradability of this compound affected by the presence of co-substrates?
A10: Studies on the anaerobic biodegradation of this compound have shown that its removal efficiency is enhanced by the presence of co-substrates like glucose. [] This suggests that co-metabolism, where microorganisms utilize a primary substrate (glucose) while simultaneously degrading the target pollutant (this compound), can be a viable strategy for bioremediation of nitrophenol-contaminated environments.
Q11: How effective are activated carbons in removing this compound from aqueous solutions?
A11: Activated carbons, particularly those derived from readily available biomass sources like tucumã seed (Astrocaryum aculeatum), have demonstrated high efficiency in removing this compound from aqueous solutions. [] This adsorption process is influenced by factors such as pH, contact time, adsorbent dosage, and temperature.
Q12: What are the advantages of using nano-ZnO in the catalytic ozonation of this compound?
A12: The use of nano-ZnO as a catalyst enhances the efficiency of ozonation in degrading this compound. [, ] This is attributed to the high surface area and catalytic activity of nano-ZnO, which promotes the formation of reactive oxygen species that degrade the pollutant. Additionally, the process is influenced by pH, with higher degradation rates observed in acidic solutions.
Q13: What other advanced oxidation processes have been investigated for this compound degradation?
A13: Besides catalytic ozonation, various advanced oxidation processes, including UV photolysis, H2O2 oxidation, Fenton reaction, and photocatalysis using TiO2, have been explored for the degradation of this compound. [] These methods rely on the generation of highly reactive radicals, such as hydroxyl radicals (•OH), which effectively mineralize this compound into less harmful substances.
Q14: What are the known toxicological effects of this compound?
A14: this compound exhibits toxicity to various organisms, including bacteria, algae, and mammals. [, ] It can cause methemoglobinemia, liver and kidney damage, and is considered a potential carcinogen. [, ] Its presence in the environment, especially in water resources, raises concerns due to its potential to bioaccumulate and its adverse effects on human health and ecosystems.
Q15: What are the safety regulations regarding the use of this compound in various industries?
A15: Due to its toxicity, the use of this compound is strictly regulated in many countries. [] Industries handling this compound must adhere to strict safety protocols to minimize occupational exposure and environmental release. Furthermore, regulations are in place to control the discharge of this compound in industrial effluents to protect water resources.
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